Borane-N,N-Diethylaniline complex

Catalog No.
S759762
CAS No.
13289-97-9
M.F
C10H15BN
M. Wt
160.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-N,N-Diethylaniline complex

CAS Number

13289-97-9

Product Name

Borane-N,N-Diethylaniline complex

Molecular Formula

C10H15BN

Molecular Weight

160.05 g/mol

InChI

InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;

InChI Key

KHYAFFAGZNCWPT-UHFFFAOYSA-N

SMILES

[B].CCN(CC)C1=CC=CC=C1

Canonical SMILES

[B-][N+](CC)(CC)C1=CC=CC=C1

Boron Nitride Nanotubes in Electronics and Aerospace Materials

Nanostructured Boron Nitride in Photocatalysis and Targeted Drug Delivery

Boron in Medicinal Chemistry

Boron Nitride Nanotubes in Electronics

Boron in Drug Discovery and Development

Boron Nitride Nanotubes in Aerospace Materials

Borane-N,N-Diethylaniline complex is a chemical compound with the molecular formula C10H15BNC_{10}H_{15}BN and a molecular weight of 163.07 g/mol. It is typically encountered as a clear, colorless to amber liquid and is known for its reactivity as a boron-containing compound. The compound is formed by the coordination of borane with N,N-diethylaniline, a tertiary amine, leading to the formation of a stable complex that exhibits unique chemical properties useful in organic synthesis .

  • Hazard Classification: Flammable liquids, Category 4.3
. Key reactions include:

  • Reduction of Ketones and Aldehydes: It facilitates the reduction of ketones, aldehydes, carboxylic acids, esters, amides, and nitriles, making it valuable in synthetic organic chemistry .
  • Borylation of Aryl Halides: The complex can be utilized in borylation reactions to introduce boron into aromatic systems, aiding in the formation of organoboron compounds .
  • Diastereoselective Reductions: It is employed in the diastereoselective reduction of prochiral enone intermediates, which is crucial for synthesizing chiral molecules .

The synthesis of Borane-N,N-Diethylaniline complex typically involves the reaction of borane-tetrahydrofuran complex with N,N-diethylaniline. The general procedure includes:

  • Preparation: Borane is introduced to a solution of N,N-diethylaniline in an inert atmosphere to prevent oxidation.
  • Reaction Conditions: The reaction is usually performed under controlled temperatures to ensure complete reaction without decomposition.
  • Isolation: The resulting complex can be purified through distillation or chromatography techniques to obtain a high-purity product .

Borane-N,N-Diethylaniline complex finds applications in several areas:

  • Organic Synthesis: It is widely used as a reducing agent in organic synthesis for producing alcohols from carbonyl compounds.
  • Pharmaceuticals: The compound plays a role in synthesizing intermediates for pharmaceuticals, particularly those requiring chiral centers.
  • Materials Science: It is utilized in the development of new materials, particularly those involving boron chemistry for electronic applications .

Interaction studies involving Borane-N,N-Diethylaniline complex primarily focus on its reactivity with various substrates in organic synthesis. Research has indicated that the presence of this complex can significantly affect the selectivity and yield of reactions involving ketones and aldehydes. Moreover, studies on its interaction with other reagents highlight its role as a versatile reducing agent capable of influencing reaction pathways and outcomes .

Several compounds share similarities with Borane-N,N-Diethylaniline complex due to their boron-containing structures or reducing properties. Notable examples include:

Compound NameMolecular FormulaKey Features
Borane-Tetrahydrofuran ComplexC4H9BC_4H_9BCommonly used as a source of borane; less selective
Borane-Dimethylamine ComplexC5H13BNC_5H_{13}BNSimilar reducing capabilities; different amine base
Tri-n-butylboraneC12H27BC_{12}H_{27}BUsed in similar reduction reactions; bulkier structure
Borane-PhenyldimethylamineC10H15BNC_{10}H_{15}BNOffers different selectivity profiles in reductions

Uniqueness

The uniqueness of Borane-N,N-Diethylaniline complex lies in its specific reactivity patterns and selectivity for certain functional groups compared to other boranes. Its ability to facilitate diastereoselective reductions makes it particularly valuable in asymmetric synthesis, distinguishing it from other boron complexes that may not exhibit such selectivity .

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (27.13%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (72.34%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (22.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (77.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (77.13%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (72.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (77.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (77.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

13289-97-9

General Manufacturing Information

Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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